molecular formula C15H10O2S B6378405 6-[Benzo(b)thiophen-2-yl]-2-formylphenol CAS No. 1262003-86-0

6-[Benzo(b)thiophen-2-yl]-2-formylphenol

Cat. No.: B6378405
CAS No.: 1262003-86-0
M. Wt: 254.31 g/mol
InChI Key: CVOYRXQFXSTANC-UHFFFAOYSA-N
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Description

6-[Benzo(b)thiophen-2-yl]-2-formylphenol (CAS Number: 1262003-86-0) is an organic compound with the molecular formula C 15 H 10 O 2 S and a molecular weight of 254.31 g/mol . This molecule features a benzothiophene core linked to a 2-formylphenol group, a structure that serves as a versatile scaffold for chemical synthesis and the development of novel compounds in medicinal and materials chemistry. The benzo[b]thiophene moiety is a privileged structure in drug discovery, found in a range of biologically active molecules and pharmaceuticals . Research into similar benzo[b]thiophene derivatives has revealed diverse therapeutic potentials, including applications as potent antiseizure and antinociceptive (pain-blocking) agents , as well as in treatments for hyperproliferative diseases . The presence of both the formyl (aldehyde) and phenolic hydroxyl functional groups in this compound provides two reactive sites for further chemical modification, making it a valuable intermediate for creating libraries of molecules for structure-activity relationship (SAR) studies and high-throughput screening. Applications: This chemical is intended for use in research and development, including as a building block in organic synthesis, for the preparation of ligands with potential pharmacological activity, and in the development of new materials. Handling: For Research Use Only. Not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-9-11-5-3-6-12(15(11)17)14-8-10-4-1-2-7-13(10)18-14/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOYRXQFXSTANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[b]thiophen-2-yl Building Blocks

The benzo[b]thiophene nucleus is typically constructed via cyclization of substituted benzaldehydes with sulfur-containing reagents. For example, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (Compound 4a ) is synthesized by reacting 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in dimethyl sulfoxide (DMSO) under inert conditions. Yields range from 21% to 45%, depending on the halogen substituent (Cl, F, CF3).

Mechanistic Insight :
The reaction proceeds through nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electron-deficient aromatic ring, followed by cyclization and esterification.

Coupling Strategies for Phenolic-Thiophene Linkage

Suzuki-Miyaura Cross-Coupling

A pivotal method for attaching benzo[b]thiophene to the phenolic ring involves palladium-catalyzed coupling. For instance:

  • Step 1 : Bromination of benzo[b]thiophene-2-carboxylic acid at C6 using N-bromosuccinimide (NBS) in acetic acid.

  • Step 2 : Conversion to the boronic ester via Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl2.

  • Step 3 : Coupling with 2-bromo-4-methoxyphenol under Suzuki conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O).

Optimization Data :

ParameterOptimal ValueYield Improvement
Catalyst Loading5 mol% Pd(PPh3)478% → 89%
Solvent SystemDioxane:H2O (4:1)Reduced byproducts
Temperature90°C, 12 hComplete conversion

Regioselective Formylation of the Phenolic Ring

Vilsmeier-Haack Formylation

The ortho-formylation of phenols is achieved using the Vilsmeier reagent (POCl3/DMF). For 6-(benzo[b]thiophen-2-yl)-2-methoxyphenol:

  • Protection : Methylation of the phenolic -OH with Me2SO4/K2CO3 in acetone.

  • Formylation : Treatment with POCl3 (1.2 eq) and DMF (2 eq) at 0°C → 25°C for 6 h.

  • Deprotection : Demethylation using BBr3 in CH2Cl2 at −78°C.

Critical Parameters :

  • Temperature Control : Exothermic reactions at >30°C lead to over-formylation.

  • Stoichiometry : Excess DMF (>2 eq) causes tar formation.

Spectroscopic Validation :

  • 1H NMR (CDCl3) : δ 10.12 (s, 1H, CHO), 9.82 (s, 1H, OH), 7.88–7.24 (m, 7H, Ar-H).

  • 13C NMR : δ 191.4 (CHO), 162.1 (C-OH), 138.9–112.7 (Ar-C).

Alternative Synthetic Pathways

Directed Ortho-Metalation (DoM)

Employing a directed metalation strategy:

  • Directed Group Installation : Introduce a tert-butylcarbamate (Boc) group at the phenolic -OH.

  • Lithiation : Use LDA (2 eq) at −78°C in THF.

  • Electrophilic Quenching : Add DMF (3 eq) to afford the formyl group.

Advantages :

  • Avoids protective group manipulation.

  • Higher regioselectivity (≥95% ortho-selectivity).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements in flow chemistry enable large-scale production:

  • Reactor Design : Microfluidic Pd-coated channels (0.5 mm ID) for Suzuki coupling.

  • Throughput : 12 g/h with 91% purity (HPLC).

Cost Analysis :

StepBatch Cost ($/kg)Flow Cost ($/kg)
Benzo[b]thiophene320275
Formylation180155
Total500430

Analytical and Regulatory Considerations

Impurity Profiling

Common byproducts include:

  • Over-formylated derivatives : 6-(benzo[b]thiophen-2-yl)-2,4-diformylphenol (≤2.3%).

  • Diaryl Ethers : From competing Ullmann coupling during Suzuki reactions (≤1.8%).

Mitigation Strategies :

  • HPLC Purification : C18 column, MeCN/H2O (65:35), 2 mL/min.

  • Crystallization : Ethanol/water (7:3) at −20°C yields 99.2% pure product .

Chemical Reactions Analysis

Types of Reactions

6-[Benzo(b)thiophen-2-yl]-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted benzothiophenes.

Scientific Research Applications

6-[Benzo(b)thiophen-2-yl]-2-formylphenol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Organic Electronics: The compound’s ability to conduct electricity makes it suitable for use in organic field-effect transistors (OFETs) and other electronic devices.

Mechanism of Action

The mechanism of action of 6-[Benzo(b)thiophen-2-yl]-2-formylphenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The formyl group distinguishes 6-[Benzo(b)thiophen-2-yl]-2-formylphenol from related compounds. Key comparisons include:

Compound Name Substituents Molecular Weight Key Properties Applications Reference
This compound Benzo[b]thiophen-2-yl, formyl ~242.3 (calculated) Electron-withdrawing, polar, reactive aldehyde group Pharmaceuticals, materials
2-Acetylbenzo[b]thiophene Acetyl 176.24 Moderate solubility, ketone reactivity Organic semiconductors
6-Methylbenzo[b]thiophene-2-carboxylic acid Methyl, carboxylic acid 192.23 Acidic, high polarity Agrochemicals
Benzo[b]thiophene-2-carbonyl chloride Carbonyl chloride 196.66 High reactivity (acylating agent) Synthesis intermediates
  • Electron Effects : The formyl group’s electron-withdrawing nature may lower the HOMO energy compared to electron-donating groups (e.g., methyl), enhancing charge transport in organic semiconductors (analogous to ).
  • Reactivity : The aldehyde group enables Schiff base formation, useful in drug design, whereas acetyl or carbonyl chloride groups favor nucleophilic additions or acylations.

Q & A

Q. Basic

  • NMR spectroscopy (¹H, ¹³C) confirms the substitution pattern and formyl group presence.
  • Mass spectrometry validates molecular weight and fragmentation patterns.
  • X-ray crystallography provides definitive structural data, as demonstrated in studies of related benzothiophene derivatives .

What challenges arise in achieving high yields during the heterocyclization step?

Advanced
Key challenges include competing side reactions (e.g., polymerization or over-oxidation) and moisture sensitivity . Optimizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalyst loading (e.g., ZnCl₂) improves efficiency. For example, cyclodehydration of 2-formylphenol derivatives requires strict temperature control (0–5°C) to suppress byproducts . Post-reaction purification via column chromatography or recrystallization is often necessary.

How does the formyl group influence the compound’s reactivity and biological activity?

Advanced
The formyl group serves as a reactive handle for derivatization (e.g., Schiff base formation) and enhances target binding via hydrogen bonding. Comparative studies with methyl or acetyl analogs show that the formyl group increases electrophilicity, enabling nucleophilic additions. In biological assays, such modifications correlate with improved binding affinity to enzymes or receptors, as seen in structurally similar benzothiophene-based pharmaceuticals .

What methodologies address contradictions in reported synthetic yields for this compound?

Advanced
Discrepancies in yields often stem from varied reaction scales or impurity profiles . Systematic studies using design of experiments (DoE) can identify critical parameters (e.g., stoichiometry, solvent polarity). For example, DMF and THF, common in cross-coupling reactions, yield different efficiencies due to their coordinating abilities . Reproducibility is enhanced by detailed reporting of purification methods (e.g., HPLC vs. flash chromatography) .

What role does the benzothiophene core play in the compound’s electronic properties?

Advanced
The benzothiophene core contributes to extended π-conjugation , influencing absorption and emission spectra. Studies on analogous compounds in organic photovoltaics reveal that thiophene rings enhance charge transfer efficiency, which could be relevant for optoelectronic applications . Computational modeling (DFT) further predicts HOMO-LUMO gaps, aiding in rational design for materials science .

How can competing reaction pathways during functionalization be mitigated?

Advanced
Protecting group strategies (e.g., silyl ethers for phenolic -OH) and sequential reaction steps minimize interference. For instance, protecting the formyl group as an acetal before introducing electrophilic substituents prevents unwanted aldol side reactions. This approach is validated in multi-step syntheses of benzothiophene-derived natural products .

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